molecular formula C14H18O6 B7998626 O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate

O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate

Cat. No.: B7998626
M. Wt: 282.29 g/mol
InChI Key: RVUMNUBYKMQGNQ-UHFFFAOYSA-N
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Description

O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate is a chemical compound with the molecular formula C14H18O6 It is characterized by the presence of a dimethoxyphenyl group attached to an ethyl oxalate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate typically involves the reaction of 2,5-dimethoxyphenethylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxalate ester to the corresponding alcohols.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate involves its interaction with specific molecular targets and pathways. The dimethoxyphenyl group can interact with various enzymes and receptors, potentially modulating their activity. The oxalate moiety may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxyphenethylamine: A precursor in the synthesis of O1-[2-(2,5-Dimethoxyphenyl)ethyl] O2-ethyl oxalate.

    Ethyl Oxalate: Another component used in the synthesis.

    Other Dimethoxyphenyl Derivatives: Compounds with similar structures but different functional groups.

Uniqueness

This compound is unique due to the combination of the dimethoxyphenyl group and the ethyl oxalate moiety. This combination imparts specific chemical properties and reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

2-O-[2-(2,5-dimethoxyphenyl)ethyl] 1-O-ethyl oxalate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O6/c1-4-19-13(15)14(16)20-8-7-10-9-11(17-2)5-6-12(10)18-3/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUMNUBYKMQGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)OCCC1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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